(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
CAS No.: 1187929-79-8
Cat. No.: VC3369974
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187929-79-8 |
---|---|
Molecular Formula | C10H20N2O3 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate |
Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Standard InChI Key | IRSSIQNSBCQILH-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCOC[C@@H]1CN |
SMILES | CC(C)(C)OC(=O)N1CCOCC1CN |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1CN |
Introduction
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a bioactive small molecule with significant interest in chemical and pharmaceutical research. This compound is characterized by its molecular formula, C10H20N2O3, and a molecular weight of 216.28 g/mol . It is often used in the synthesis of more complex molecules due to its versatile functional groups.
Synthesis and Applications
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is synthesized through a series of chemical reactions involving morpholine derivatives. Its applications are diverse, often serving as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The presence of both an amino group and a carboxylate group makes it a versatile building block for various chemical transformations.
Safety and Handling
While specific safety data for (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is not extensively documented, handling of similar compounds typically requires standard laboratory precautions, including gloves and protective eyewear. It is advisable to consult a Safety Data Sheet (SDS) for detailed safety information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume